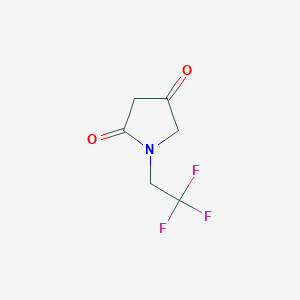
1-(2,2,2-Trifluoroethyl)pyrrolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2,2,2-Trifluoroethyl)pyrrolidine-2,4-dione” is a chemical compound with the CAS Number: 1513582-88-1 . It has a molecular weight of 181.11 . The IUPAC name for this compound is 1-(2,2,2-trifluoroethyl)-2,4-pyrrolidinedione .
Molecular Structure Analysis
The InChI code for “1-(2,2,2-Trifluoroethyl)pyrrolidine-2,4-dione” is 1S/C6H6F3NO2/c7-6(8,9)3-10-2-4(11)1-5(10)12/h1-2,11-12H,3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Pyrrolidine-2,4-diones serve as pivotal intermediates in organic synthesis, offering pathways to synthesize dipeptide analogues. These compounds, due to their structural resemblance to amino acids, enable the creation of N-acylated, O-alkylated derivatives with high enantiopurity, suggesting their utility in developing linear, extended peptide mimetics (Hosseini et al., 2006). Furthermore, pyrrolidine-2,4-dione derivatives have been synthesized as corrosion inhibitors for carbon steel, demonstrating the chemical versatility and practical applications of these compounds in industrial settings (Zarrouk et al., 2015).
Computational Chemistry
In computational chemistry, the structural and vibrational analysis of Mannich base 1-[(pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione revealed insights into its antioxidant activity. The study encompassed vibrational analysis, NMR spectral analysis, and theoretical calculations to determine the relationship between molecular structure and inhibition efficiencies, showcasing the application of pyrrolidine-2,4-diones in elucidating biological activity through computational methods (Boobalan et al., 2014).
Materials Science
In materials science, pyrrolidine-2,4-diones have contributed to the development of new materials with specific electronic properties. For example, the synthesis of pyrrolidine-2,4-diones (tetramic acids) and derivatives has led to the creation of compounds with potential applications in electronic devices and polymers, indicating their significance in synthesizing materials with desired functionalities (Mulholland et al., 1972).
Corrosion Inhibition
The study of new 1H-pyrrole-2,5-dione derivatives highlighted their effectiveness as corrosion inhibitors, revealing the potential of pyrrolidine-2,4-dione derivatives in protecting metals from corrosion. This application is critical in industries where metal durability is paramount, demonstrating the compound's utility beyond the realm of synthetic organic chemistry (Zarrouk et al., 2015).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The associated precautionary statements provide guidance on how to handle and store the compound safely .
Eigenschaften
IUPAC Name |
1-(2,2,2-trifluoroethyl)pyrrolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NO2/c7-6(8,9)3-10-2-4(11)1-5(10)12/h1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPWPJYBYNHPNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CN(C1=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2,2-Trifluoroethyl)pyrrolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-[(2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2559412.png)
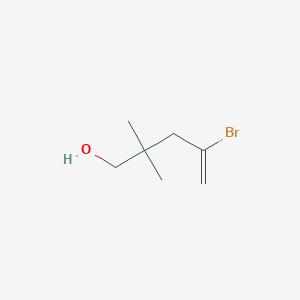
![N-cyclopentyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)carbonyl]hydrazinecarboxamide](/img/structure/B2559419.png)
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2559420.png)
![2-[[1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2559421.png)
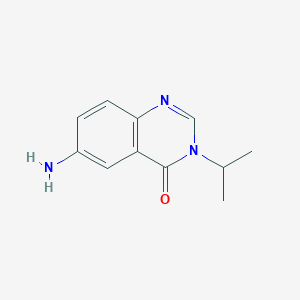
![N-(benzo[d]thiazol-5-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2559423.png)
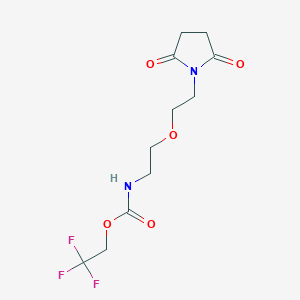
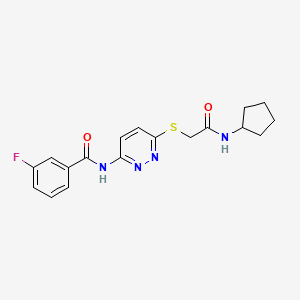

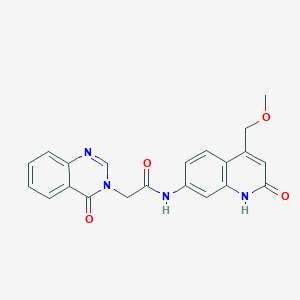
![1-benzyl-7,9-dimethyl-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2559433.png)
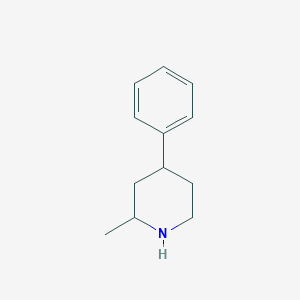
![6-(4-Fluorophenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2559435.png)